Cas no 2228353-91-9 (1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole)

1-4-(Prop-2-yn-1-yl)phenyl-1H-pyrazole is a versatile heterocyclic compound featuring a pyrazole core linked to a propargyl-substituted phenyl group. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in click chemistry applications due to the terminal alkyne functionality. The compound serves as a key intermediate in pharmaceutical and agrochemical research, enabling the development of biologically active molecules. Its rigid aromatic framework enhances binding affinity in medicinal chemistry, while the propargyl group allows for further functionalization via Huisgen cycloaddition or other alkyne-based reactions. The compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its well-defined structure facilitates precise modifications for targeted applications.
1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole structure
2228353-91-9 structure
Product Name:1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole
CAS No:2228353-91-9
MF:C12H10N2
MW:182.221202373505
CID:5963558
PubChem ID:165654425
Update Time:2025-10-10

1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole
    • 1-[4-(prop-2-yn-1-yl)phenyl]-1H-pyrazole
    • EN300-1764252
    • 2228353-91-9
    • Inchi: 1S/C12H10N2/c1-2-4-11-5-7-12(8-6-11)14-10-3-9-13-14/h1,3,5-10H,4H2
    • InChI Key: WXTSOXQLVHAHPP-UHFFFAOYSA-N
    • SMILES: N1(C=CC=N1)C1C=CC(CC#C)=CC=1

Computed Properties

  • Exact Mass: 182.084398327g/mol
  • Monoisotopic Mass: 182.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.8Ų

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1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole Related Literature

Additional information on 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole

Research Brief on 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole (CAS: 2228353-91-9) in Chemical Biology and Pharmaceutical Applications

The compound 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole (CAS: 2228353-91-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the pyrazole core and propargyl side chain, make it a promising scaffold for the development of novel bioactive molecules.

Recent studies have highlighted the role of 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole as a key intermediate in the synthesis of targeted kinase inhibitors. Its propargyl group facilitates click chemistry modifications, enabling the attachment of various pharmacophores to enhance binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of covalent inhibitors targeting Bruton's tyrosine kinase (BTK), a critical player in B-cell malignancies. The compound's ability to form stable covalent adducts with cysteine residues in the active site of BTK underscores its potential as a therapeutic agent.

In addition to its role in kinase inhibition, 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole has been explored for its anti-inflammatory and antimicrobial properties. A recent preprint on bioRxiv reported its efficacy in suppressing pro-inflammatory cytokines in macrophage models, suggesting potential applications in treating chronic inflammatory diseases. Furthermore, its structural similarity to known antifungal agents has prompted investigations into its activity against Candida albicans, with preliminary results indicating promising MIC (Minimum Inhibitory Concentration) values in the low micromolar range.

The synthetic accessibility of 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole has also been a focal point of recent research. A 2024 paper in Organic Letters detailed a novel one-pot synthesis route using palladium-catalyzed Sonogashira coupling, achieving yields exceeding 85% with high purity. This advancement addresses previous challenges in scalability and cost-effectiveness, paving the way for industrial-scale production. Moreover, the compound's stability under physiological conditions, as confirmed by pharmacokinetic studies in rodent models, further supports its viability as a drug candidate.

Looking ahead, ongoing clinical trials are evaluating derivatives of 1-4-(prop-2-yn-1-yl)phenyl-1H-pyrazole for oncology and autoimmune indications. Early-phase data from these trials, expected in late 2024, will provide critical insights into its therapeutic potential and safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are also underway to explore its utility in targeted protein degradation (PROTACs) and radiopharmaceuticals, leveraging its modular chemistry for multifunctional applications.

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